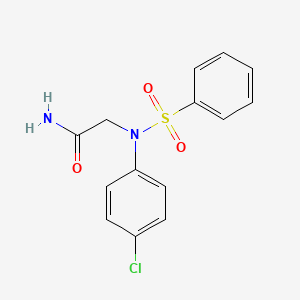

N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

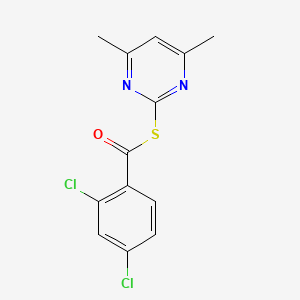

The compound “N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to an amine group . Sulfonamides are known for their wide range of biological activities and are used in many pharmaceutical applications .

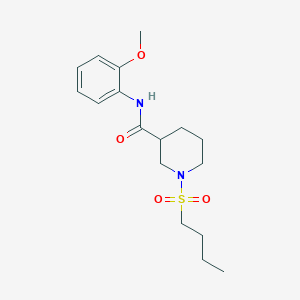

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a central carbon atom (from the glycinamide) bonded to two nitrogen atoms. Each of these nitrogen atoms would be bonded to a phenyl ring, one of which would have a chlorine atom attached (4-chlorophenyl) and the other would have a sulfonyl group attached (phenylsulfonyl) .Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by the presence of the sulfonyl and amine groups, as well as the chlorine atom. These functional groups are often reactive and could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the sulfonyl and amine groups could impact its solubility, while the chlorine atom could affect its reactivity .科学的研究の応用

Osteoclastogenesis Inhibition and Bone Loss Prevention

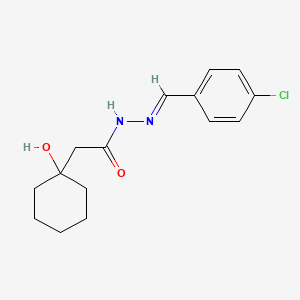

A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), has shown significant potential in preventing osteoclastogenesis and estrogen-dependent bone loss, indicating its application in treating postmenopausal osteoporosis. PMSA effectively inhibits receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation in bone marrow-derived macrophage cells, suggesting a therapeutic strategy for anti-osteoporosis drugs through the reduction of osteoclast activity. Specifically, N-2-(5-chloro-2-methoxyphenyl)-N-2-(methylsulfonyl)-N-1-[2-(phenylthio)phenyl]glycinamide (PMSA-5-Cl) prevented bone loss in an ovariectomized (OVX) mouse model, highlighting its potential as a therapeutic agent for postmenopausal osteoporosis (Cho et al., 2020).

Enzymatic and Cellular Pharmacology Insights

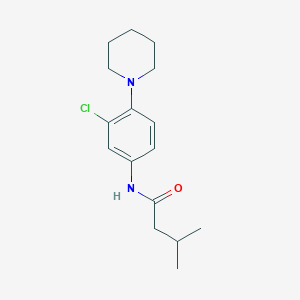

Studies have explored the cellular pharmacology of closely related compounds to N2-(4-chlorophenyl)-N2-(phenylsulfonyl)glycinamide, offering insights into their potential therapeutic applications. The cellular uptake and pharmacological behavior of similar sulfonylurea compounds have been analyzed, demonstrating their selective accumulation within cells and potential for drug development. Such studies contribute to understanding the mechanisms of action and therapeutic potential of sulfonylurea derivatives in various diseases (Houghton et al., 1990).

作用機序

特性

IUPAC Name |

2-[N-(benzenesulfonyl)-4-chloroanilino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c15-11-6-8-12(9-7-11)17(10-14(16)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNOMHJCCRAUFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)

![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)

![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5559332.png)

![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)

![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)

![(4aR,7aS)-N-(2-fluorophenyl)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5559406.png)